dimethyl (Z)-2-iodobut-2-enedioate
Overview
Description
Dimethyl (Z)-2-iodobut-2-enedioate is an organic compound characterized by the presence of an iodine atom and two ester groups attached to a butenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2-iodobut-2-enedioate typically involves the iodination of dimethyl butenedioate. One common method is the addition of iodine to dimethyl maleate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver acetate to facilitate the iodination process. The reaction conditions often include a solvent like acetonitrile and a temperature range of 0-25°C to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (Z)-2-iodobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding dimethyl butenedioate.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of dimethyl fumarate or dimethyl maleate.
Reduction: Formation of dimethyl butenedioate.
Substitution: Formation of various substituted butenedioate derivatives, depending on the nucleophile used.
Scientific Research Applications
Dimethyl (Z)-2-iodobut-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive iodine atom.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of dimethyl (Z)-2-iodobut-2-enedioate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and ester groups. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The compound’s reactivity is influenced by its electronic structure and the steric effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: Similar structure but lacks the iodine atom.
Dimethyl fumarate: Geometric isomer with different spatial arrangement of substituents.
Dimethyl (E)-2-iodobut-2-enedioate: Geometric isomer with the iodine atom on the opposite side of the double bond.
Uniqueness
Dimethyl (Z)-2-iodobut-2-enedioate is unique due to the presence of the iodine atom in the (Z)-configuration, which imparts distinct reactivity and properties compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
dimethyl (Z)-2-iodobut-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHRPPYYGGNCEQ-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1600-35-7 | |
Record name | 2-Butenedioic acid, 2-iodo-, dimethyl ester, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001600357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC296272 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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